2-5-diethoxypropiophenone

cytotoxicity MCF-7 anticancer

2,5-Diethoxypropiophenone [CAS 1937-92-4], systematically named 1-(2,5-diethoxyphenyl)propan-1-one, is a substituted aromatic ketone belonging to the propiophenone class (C13H18O3, MW 222.28 g/mol). It features two ethoxy substituents at the 2- and 5-positions of the phenyl ring, distinguishing it from positional isomers such as 3,4-diethoxypropiophenone (CAS 720-66-1) and from the dimethoxy (CAS 5803-30-5) and dihydroxy (CAS 938-46-5) congeners.

Molecular Formula C13H18O3
Molecular Weight 222.284
CAS No. 1937-92-4
Cat. No. B595002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-5-diethoxypropiophenone
CAS1937-92-4
Molecular FormulaC13H18O3
Molecular Weight222.284
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)OCC)OCC
InChIInChI=1S/C13H18O3/c1-4-12(14)11-9-10(15-5-2)7-8-13(11)16-6-3/h7-9H,4-6H2,1-3H3
InChIKeyAUUWUQUITJLYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethoxypropiophenone (CAS 1937-92-4): Compound Identity, Class Context, and Procurement Baseline


2,5-Diethoxypropiophenone [CAS 1937-92-4], systematically named 1-(2,5-diethoxyphenyl)propan-1-one, is a substituted aromatic ketone belonging to the propiophenone class (C13H18O3, MW 222.28 g/mol) . It features two ethoxy substituents at the 2- and 5-positions of the phenyl ring, distinguishing it from positional isomers such as 3,4-diethoxypropiophenone (CAS 720-66-1) and from the dimethoxy (CAS 5803-30-5) and dihydroxy (CAS 938-46-5) congeners . The compound has been catalogued in authoritative databases including PubChem (CID 28690171) and has been investigated for biological activities encompassing lipoxygenase inhibition, cytotoxicity toward cancer cell lines, and induction of cell differentiation . Its computed physicochemical profile—XLogP3 of 2.8, zero hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds—places it in a lipophilic, membrane-permeable chemical space distinct from more polar hydroxylated analogs .

Why 2,5-Diethoxypropiophenone Cannot Be Generically Substituted by Positional Isomers or Alkoxy Congeners


Within the diethoxypropiophenone family, the position and identity of alkoxy substituents fundamentally dictate biological target engagement, lipophilicity, and metabolic stability, rendering simple substitution scientifically unsound. The 2,5-diethoxy substitution pattern produces a unique electronic and steric environment on the aromatic ring that differs from the 3,4-diethoxy positional isomer (CAS 720-66-1) in both dipole moment orientation and hydrogen-bond acceptor topology . Compared to the 2,5-dimethoxy analog, the ethoxy groups increase lipophilicity (ΔLogP estimated at approximately +1.2 based on Hansch π constants for methylene increments), which predictably alters membrane partitioning and off-rate kinetics from hydrophobic enzyme binding pockets . Furthermore, the dihydroxy congener (CAS 938-46-5) introduces hydrogen bond donor capacity absent in 2,5-diethoxypropiophenone, fundamentally changing solubility, permeability, and the ability to engage targets that require a desolvated ligand conformation . These non-interchangeable properties mandate compound-specific qualification data, as presented below.

2,5-Diethoxypropiophenone: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Cytotoxicity Profile in MCF-7 Breast Adenocarcinoma: 2,5-Diethoxy vs. 2,5-Dimethoxypropiophenone

In MCF-7 human breast adenocarcinoma cells, 2,5-diethoxypropiophenone exhibits an IC50 of 15,000 nM (15 µM) . While a direct head-to-head study with the 2,5-dimethoxy analog under identical conditions is not available in the public domain, the dimethoxy congener (2,5-DMP, CAS 5803-30-5) has been noted to display moderate potency compared to standard chemotherapeutics, with reported activity typically falling in the 10–50 µM range across multiple cancer lines . The ethoxy substitution introduces greater lipophilicity (computed XLogP3 of 2.8 for the diethoxy compound vs. an estimated ~1.6 for the dimethoxy analog based on fragment-based calculation), which may enhance membrane permeation but can also increase non-specific protein binding. Without matched assay data, the quantitative potency difference cannot be stated with precision; however, the MCF-7 IC50 of 15 µM provides a benchmark for procurement decisions when selecting an alkoxy-propiophenone scaffold for anticancer screening.

cytotoxicity MCF-7 anticancer alkoxy-propiophenone

5-Lipoxygenase Inhibitory Activity in HaCaT Cells: Quantitative Target Engagement vs. Cellular Cytotoxicity Window

2,5-Diethoxypropiophenone inhibits 5-lipoxygenase (5-LOX) with an IC50 of 1,400 nM (1.4 µM) in HaCaT human keratinocyte cells . This enzyme has been described in authoritative database records as being inhibited potently by this compound, with additional weaker inhibitory activity noted against cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase . While comparator data for closely related analogs (e.g., 3,4-diethoxypropiophenone or 2,5-dimethoxypropiophenone) in the same 5-LOX/HaCaT assay system are not publicly available, the dual observation of 5-LOX inhibition (IC50 = 1.4 µM) and MCF-7 cytotoxicity (IC50 = 15 µM) establishes a measurable therapeutic window of approximately 10.7-fold between target engagement and general cytotoxicity in these cell-based models . By contrast, the 2,5-dihydroxypropiophenone analog lacks the lipophilic ethoxy groups that favor partitioning into the hydrophobic active site of 5-LOX, although quantitative comparative inhibition data under matched conditions are absent from the peer-reviewed literature.

5-lipoxygenase LOX inhibition HaCaT anti-inflammatory

Cell Differentiation-Inducing Activity: Unique Biological Fingerprint Among Alkoxy-Propiophenones

A differentiating biological property of 2,5-diethoxypropiophenone, absent from the documented profiles of its 2,5-dimethoxy and 3,4-diethoxy analogs, is its pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage . This activity has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin conditions including psoriasis . The compound has been indexed in drug repositioning databases under indications for atopic dermatitis and psoriasis vulgaris (Phase 1 clinical status) . This differentiation-inducing mechanism is reminiscent of the polar/apolar hybrid inducers of terminal differentiation described in foundational work by Marks, Rifkind, Breslow, and colleagues at Sloan-Kettering and Columbia University (US Patents 5,175,191 and 5,608,108), a class predicated on the combination of lipophilic aromatic moieties with polar linking groups—a pharmacophoric pattern to which the 2,5-diethoxy substitution conforms . Notably, no comparable differentiation-inducing activity has been reported for the 2,5-dimethoxy or 3,4-diethoxy positional isomers in publicly searchable databases.

cell differentiation monocyte psoriasis cancer stem cell

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Membrane Permeability vs. Hydroxy and Methoxy Analogs

The computed physicochemical properties of 2,5-diethoxypropiophenone differentiate it quantitatively from its closest structural analogs. The target compound has an XLogP3 of 2.8, zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and six rotatable bonds . In contrast, 2,5-dihydroxypropiophenone (CAS 938-46-5) has two hydrogen bond donors and a substantially lower computed LogP (estimated <1.0), while 2,5-dimethoxypropiophenone has an intermediate LogP (estimated ~1.6) but with only four rotatable bonds due to the absence of the ethoxy methylene groups . These differences are consequential: the zero HBD count of the diethoxy compound predicts superior passive membrane permeability by the Lipinski and Veber guidelines compared to the dihydroxy analog, while the higher LogP compared to the dimethoxy congener predicts enhanced partitioning into hydrophobic biological compartments (e.g., lipid bilayers, enzyme active sites). The six rotatable bonds confer greater conformational flexibility that may permit induced-fit binding to targets intolerant of the more rigid dimethoxy scaffold.

lipophilicity LogP hydrogen bonding membrane permeability drug-likeness

Synthetic Utility as a Building Block: Electrophilic Aromatic Substitution Regiochemistry Dictated by 2,5-Diethoxy Substitution

The 2,5-diethoxy substitution pattern imparts a predictable and synthetically useful regiochemistry for electrophilic aromatic substitution (EAS) that differs fundamentally from the 3,4-diethoxy isomer. With ethoxy groups as ortho/para-directing substituents, the 2,5-disubstitution leaves the 4-position activated and sterically accessible (para to the 5-ethoxy, ortho to the 2-ethoxy), whereas the 3,4-diethoxy isomer presents a different set of activated positions that may lead to different substitution outcomes . The compound is typically synthesized via Friedel-Crafts acylation of 2,5-diethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This established synthetic route yields the 2,5-isomer specifically; attempts to substitute the 3,4-diethoxybenzene starting material would produce the positional isomer with distinct and potentially undesirable reactivity for downstream functionalization . The ketone carbonyl provides a versatile handle for further transformations including reduction, Grignard addition, and condensation reactions.

Friedel-Crafts acylation synthetic intermediate regioselectivity building block

Recommended Research and Procurement Scenarios for 2,5-Diethoxypropiophenone Informed by Differentiation Evidence


Anti-Inflammatory Lead Discovery Targeting the 5-Lipoxygenase Pathway

Investigators screening for lipoxygenase inhibitors with a moderate selectivity window over cytotoxicity should consider 2,5-diethoxypropiophenone as a structurally characterized starting point. The compound's 5-LOX IC50 of 1.4 µM in HaCaT cells combined with its ~10.7-fold selectivity over MCF-7 cytotoxicity provides a tractable profile for hit-to-lead optimization . Crucially, this dual-parameter characterization is unavailable for the 3,4-diethoxy positional isomer, making the 2,5-substitution pattern the only diethoxypropiophenone with documented target engagement and cytotoxicity data suitable for building a preliminary structure-activity relationship (SAR) . The absence of hydrogen bond donors (HBD = 0) further supports its use in cell-based assays where passive membrane permeability is required for intracellular target access .

Cancer Cell Differentiation Therapy Research Programs

For laboratories focused on differentiation therapy—a therapeutic strategy that aims to induce terminal differentiation of neoplastic cells rather than direct cytotoxicity—2,5-diethoxypropiophenone represents a rare publicly documented alkoxy-propiophenone with demonstrated differentiation-inducing activity toward the monocyte lineage . Its Phase 1 clinical investigation status for psoriasis vulgaris and atopic dermatitis provides an additional translatability signal absent from the profiles of the dimethoxy and 3,4-diethoxy analogs . Researchers procuring this compound for differentiation assays should note that while the qualitative differentiation phenotype is established, quantitative dose-response parameters (EC50, maximal differentiation percentage) remain to be determined in published studies, representing an opportunity for original investigation.

Structure-Activity Relationship (SAR) Studies on Alkoxy-Propiophenone Scaffolds

Systematic SAR exploration of alkoxy-substituted propiophenones requires a matrix of compounds varying in substituent position (2,5- vs. 3,4-), alkoxy chain length (methoxy, ethoxy, propoxy), and hydrogen-bonding capacity (hydroxy vs. alkoxy). 2,5-Diethoxypropiophenone fills a critical cell in this matrix as the 2,5-diethoxy member, bridging the gap between the more polar 2,5-dihydroxy scaffold and the less lipophilic 2,5-dimethoxy scaffold . Its computed LogP of 2.8, intermediate between the dimethoxy (estimated ~1.6) and expected dipropoxy (estimated ~4.0) analogs, allows researchers to probe the contribution of incremental lipophilicity to biological activity without the confounding introduction of hydrogen bond donors .

Synthetic Methodology Development Using Regiochemically Defined Propiophenone Building Blocks

Organic chemists developing novel synthetic methodologies—such as asymmetric reduction, enzymatic ketoreduction, or photoredox catalysis—can leverage 2,5-diethoxypropiophenone as a regiochemically well-defined substrate. The 2,5-diethoxy pattern activates the 4-position for further electrophilic functionalization while the propiophenone carbonyl provides a ketone handle with distinct steric and electronic properties compared to the 3,4-diethoxy isomer . The compound's six rotatable bonds offer conformational flexibility that may influence enantioselectivity outcomes in asymmetric transformations, providing a useful comparator to the more rigid dimethoxy analog (four rotatable bonds) in methodology optimization studies .

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